1-Phenyl-3-(trimethylsilyl)-2-propanol
Description
Properties
CAS No. |
58541-09-6 |
|---|---|
Molecular Formula |
C12H20OSi |
Molecular Weight |
208.37 g/mol |
IUPAC Name |
1-phenyl-3-trimethylsilylpropan-2-ol |
InChI |
InChI=1S/C12H20OSi/c1-14(2,3)10-12(13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3 |
InChI Key |
FDDSMWUFJNULIF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(trimethylsilyl)-2-propanol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base, followed by the addition of a reducing agent to obtain the desired product . The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 1-Phenyl-3-(trimethylsilyl)-2-propanol often involves large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(trimethylsilyl)-2-propanol undergoes various chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, and alcohols.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-3-(trimethylsilyl)-2-propanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(trimethylsilyl)-2-propanol involves its interaction with various molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The phenyl group contributes to the compound’s hydrophobicity and can interact with aromatic systems in biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Silyl Group Variations
Trimethylsilyl (TMS) vs. Bulkier Silyl Groups
- 1-Phenyl-3-(tert-butyldimethylsilyl)-2-propanol (TBS analog): The tert-butyldimethylsilyl (TBS) group offers greater steric hindrance compared to TMS, improving stability under acidic or oxidative conditions. However, its bulkiness can reduce reactivity in nucleophilic substitutions. For example, TBS-protected ynones exhibit quantitative yields in cycloadditions but require harsher deprotection conditions .
- This compound is less commonly used in catalysis due to reduced solubility in polar solvents .
3-(Trimethylsilyl)-1-Propanol
This analog lacks the phenyl group, resulting in lower molecular weight (MW: 132.27 g/mol) and reduced aromatic interactions. It is primarily used in silicone chemistry rather than pharmaceutical synthesis .
Positional Isomers and Functional Group Variations
2-Methyl-3-phenyl-2-(trimethylsilyl)-1-propanol
The additional methyl group at position 2 introduces conformational rigidity, altering reactivity in cyclization reactions. This compound has shown higher diastereoselectivity in forming oxazoles compared to the parent structure .
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP)
The morpholino and decanoylamino groups enable biological activity as a glycosphingolipid biosynthesis inhibitor. Unlike the TMS derivative, PDMP exhibits uncompetitive inhibition of glucosylceramide synthetase (Ki = 0.7 µM) and chemosensitizes cancer cells to Taxol by modulating ceramide levels .
Reactivity in Key Reactions
Physicochemical Properties
| Compound | Molecular Formula | MW (g/mol) | Solubility | Key Applications |
|---|---|---|---|---|
| 1-Phenyl-3-(TMS)-2-propanol | C₁₂H₂₀OSi | 208.37 | Soluble in THF, DCM | Heterocycle synthesis, catalysis |
| 1-Phenyl-3-(TBS)-2-propanol | C₁₆H₂₈OSi | 264.48 | Limited in alcohols | Stable intermediate storage |
| 1-Hydroxy-3-phenylpropan-2-one | C₉H₁₀O₂ | 150.17 | Polar solvents | Chiral auxiliary in asymmetric synthesis |
Q & A
Q. What are the most reliable synthetic routes for 1-phenyl-3-(trimethylsilyl)-2-propanol, and how can reaction conditions be optimized?
The compound is typically synthesized via propargyl alcohol derivatives. A common method involves the reaction of 1-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol with Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) in tetrahydrofuran (THF) at 0°C, followed by quenching with N-bromosuccinimide (NBS) to yield Z-3-bromo-1-phenyl-3-(trimethylsilyl)prop-2-en-1-ol (71% yield after purification) . Key optimization parameters include:
Q. Table 1: Representative Synthesis Conditions
Q. How can researchers characterize the stereochemistry and purity of 1-phenyl-3-(trimethylsilyl)-2-propanol?
- Stereochemical analysis : Use chiral HPLC or polarimetry to confirm enantiomeric excess (e.g., optical purity >99% as in related propanol derivatives) .
- NMR spectroscopy : Key signals include δ 0.08 ppm (trimethylsilyl protons, singlet) and δ 5.20–6.21 ppm (vinyl protons in Z-configuration) in -NMR .
- Mass spectrometry : Molecular ion peaks at m/z 224–226 (M) and fragment ions corresponding to phenyl and trimethylsilyl groups.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of cross-coupling reactions involving this compound?
The trimethylsilyl (TMS) group acts as a directing/protecting moiety. For example, in Pd-catalyzed cross-couplings, the TMS group stabilizes transition states via hyperconjugation, favoring β-addition. However, competing protiodesilylation can occur under acidic conditions, leading to byproducts like isoxazoles (up to 30% in some protocols) . Researchers must balance steric effects (bulky TMS) with electronic factors (σ-orbital interactions) to control selectivity .
Q. How do catalytic systems influence the compound’s reactivity in natural product synthesis?
- Hydride reductions : Vitride® selectively reduces propargyl alcohols to allylic alcohols without desilylation .
- Acid catalysis : PTSA promotes cyclization with primary amides to form oxazoles, leveraging the TMS group’s electron-withdrawing effect .
- Oxidation : Pyridinium chlorochromate (PCC) oxidizes secondary alcohols to ketones but may require rigorous anhydrous conditions to avoid over-oxidation .
Q. Table 2: Catalytic Systems and Outcomes
| Catalyst | Reaction Type | Selectivity Challenge | Mitigation Strategy |
|---|---|---|---|
| Vitride® | Reduction | Competing desilylation | Low temperature (-78°C) |
| PTSA | Cyclization | Protiodesilylation | Neutral pH, short reaction times |
| PCC | Oxidation | Over-oxidation to carboxylic acid | Strict solvent drying (molecular sieves) |
Q. How should researchers resolve contradictions in spectral data or unexpected byproducts?
Case Study: In a synthesis of 1-phenyl-3-(3-trifluoromethylphenyl)-2-propanol, NMR analysis revealed an 80:20 mixture of the target alcohol and 1-phenyl-3-(3-trifluoromethylphenyl)propane. This discrepancy arose from incomplete oxidation during PCC treatment. Resolution involved:
Q. What strategies enhance the compound’s utility in heterocycle synthesis?
The TMS group facilitates:
Q. Methodological Recommendations
- Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) for enantiomerically pure derivatives .
- Byproduct minimization : Employ scavengers (e.g., molecular sieves for water-sensitive reactions) .
- Scalability : Transition from batch to continuous flow reactors for improved heat/mass transfer in large-scale syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
